![molecular formula C12H13N3O4S B2773685 N1-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide CAS No. 1351648-67-3](/img/structure/B2773685.png)
N1-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide
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Description
N1-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide, also known as HET0016, is a selective and potent inhibitor of the enzyme 20-HETE synthase. This compound has been extensively studied in scientific research for its potential therapeutic applications in various diseases.
Scientific Research Applications
- Anticancer Potential : Researchers investigate the compound’s ability to inhibit cancer cell growth. Its structural features may interact with specific cellular targets, making it a potential candidate for novel anticancer drugs .
- Enzyme Inhibition : The compound’s oxalamide moiety could serve as an enzyme inhibitor. Understanding its interactions with enzymes may lead to therapeutic applications .
- Organic Semiconductors : The thiophene and isoxazole groups contribute to its electronic properties. Researchers explore its use in organic semiconductors for flexible electronics and optoelectronic devices .
- Molecular Sensors : The compound’s unique structure suggests potential as a molecular sensor for detecting specific analytes or environmental changes .
- Protein-Ligand Interactions : Investigating how this compound binds to proteins can reveal insights into biological processes. It may serve as a tool to study protein-ligand interactions .
- Metabolic Pathways : Researchers explore its impact on metabolic pathways, including enzymatic reactions and cellular signaling .
- ADME Properties : Understanding its absorption, distribution, metabolism, and excretion (ADME) properties is crucial for drug development. Researchers assess its pharmacokinetics and potential toxicity .
- Drug Transporters : The compound’s interactions with drug transporters (such as P-glycoprotein) influence drug bioavailability. Investigating these interactions informs drug design .
- Pesticide Development : The compound’s structural elements may be relevant for designing novel pesticides. Researchers explore its efficacy against pests and its environmental impact .
- Metal Chelation : The oxalamide group can form stable complexes with metal ions. Researchers study its coordination chemistry and potential applications in catalysis or materials science .
Medicinal Chemistry and Drug Development
Materials Science and Nanotechnology
Chemical Biology and Biochemistry
Pharmacology and Toxicology
Agrochemicals and Pest Control
Coordination Chemistry and Metal Complexes
properties
IUPAC Name |
N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-N'-(1,2-oxazol-3-yl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O4S/c1-7-3-5-20-10(7)8(16)6-13-11(17)12(18)14-9-2-4-19-15-9/h2-5,8,16H,6H2,1H3,(H,13,17)(H,14,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZZMZZZUSDYGPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(CNC(=O)C(=O)NC2=NOC=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide |
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